2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide
Description
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides essential structural information for this compound through detailed analysis of both proton and carbon-13 environments. While specific nuclear magnetic resonance data for this exact compound was not available in the search results, related compounds such as N-(2-methoxyphenyl)acetamide have been characterized using nuclear magnetic resonance techniques, providing valuable comparative information. The proton nuclear magnetic resonance spectrum of the related compound was recorded at 89.56 megahertz in deuterated chloroform solvent, revealing characteristic chemical shifts and coupling patterns.
The expected proton nuclear magnetic resonance spectrum for this compound would display several distinct regions corresponding to different proton environments. The aromatic protons from the methoxyphenyl group would typically appear in the 6.8-8.3 parts per million region, showing characteristic coupling patterns for the substituted benzene ring. The methoxy group would contribute a singlet around 3.8 parts per million, while the chloromethyl protons of the acetamide moiety would appear as a characteristic singlet at approximately 4.0-4.2 parts per million due to the deshielding effect of the chlorine atom.
The stereochemical center would provide additional complexity in the nuclear magnetic resonance spectrum, particularly affecting the chemical shifts and coupling patterns of the methyl and methine protons. The amide proton would typically appear as a broad signal in the 5.5-6.5 parts per million region, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects. Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework, with the carbonyl carbon expected to appear around 170 parts per million and the chloromethyl carbon showing characteristic downfield shift due to the electronegative chlorine substituent.
Infrared Vibrational Mode Identification
Infrared spectroscopy serves as a powerful tool for identifying functional groups and analyzing molecular vibrations in this compound. The infrared spectrum would be expected to display several characteristic absorption bands corresponding to the various functional groups present in the molecule. The amide carbonyl group would produce a strong absorption band in the region of 1650-1680 wavenumbers, representing the carbon-oxygen double bond stretching vibration. This band position can be influenced by hydrogen bonding interactions and conformational effects.
The nitrogen-hydrogen stretching vibration of the amide group would typically appear as a medium to strong absorption in the 3200-3400 wavenumbers region. Secondary amides generally show this band at lower frequencies compared to primary amides due to the reduced electron density on the nitrogen atom. The aromatic carbon-hydrogen stretching vibrations from the methoxyphenyl group would contribute multiple weak to medium absorptions in the 3000-3100 wavenumbers region.
The methoxy group would contribute characteristic vibrations including carbon-oxygen stretching around 1250-1300 wavenumbers and carbon-hydrogen stretching vibrations in the aliphatic region around 2800-3000 wavenumbers. The chloromethyl group would produce carbon-chlorine stretching vibrations in the 600-800 wavenumbers region, with the exact position dependent on the molecular environment and conformational effects. Aromatic carbon-carbon stretching and bending vibrations would appear in the fingerprint region below 1600 wavenumbers, providing detailed structural information specific to the substitution pattern of the benzene ring.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of this compound. The molecular ion peak would be expected to appear at mass-to-charge ratio 227/229, showing the characteristic chlorine isotope pattern with the 229 peak approximately one-third the intensity of the 227 peak due to the natural abundance of chlorine-37. This isotope pattern serves as a diagnostic feature for compounds containing chlorine atoms.
The fragmentation pattern would likely follow typical pathways for chloroacetamide derivatives. Loss of the chloromethyl radical (49 mass units) would produce a fragment ion at mass-to-charge ratio 178, corresponding to the N-[1-(2-methoxyphenyl)ethyl]amide portion of the molecule. Further fragmentation could involve loss of the methoxy group (31 mass units) or formation of stable aromatic fragments through benzylic cleavage processes.
Related compounds such as N-(2-methoxyphenyl)acetamide have been characterized by mass spectrometry, showing molecular ion peaks at mass-to-charge ratio 165 and characteristic fragmentation patterns. The base peak in such spectra often corresponds to stable aromatic fragments, particularly those retaining the methoxyphenyl moiety. Common fragment ions would include the methoxybenzyl cation (mass-to-charge ratio 121) and the methoxyphenyl cation (mass-to-charge ratio 107), which are stabilized by resonance effects within the aromatic system.
Computational Chemistry Approaches
Density Functional Theory-Optimized Molecular Geometry
Density functional theory calculations provide detailed insights into the three-dimensional molecular structure and electronic properties of this compound. These computational methods allow for the optimization of molecular geometry by minimizing the total electronic energy while considering electron correlation effects. The optimized structure would reveal the preferred conformations of the flexible portions of the molecule, including the orientation of the methoxyphenyl group relative to the acetamide backbone and the rotational preferences around the various single bonds.
Computational analysis would determine key geometric parameters including bond lengths, bond angles, and dihedral angles throughout the molecule. The carbon-nitrogen bond in the amide linkage would be expected to show partial double bond character due to resonance effects, resulting in a shorter bond length compared to typical single carbon-nitrogen bonds. The chloromethyl carbon-chlorine bond length would provide information about the electronic effects of the adjacent carbonyl group on the halogen substitution.
The stereochemical center at the carbon bearing the methoxyphenyl group would be thoroughly characterized through density functional theory calculations, providing precise bond angles and confirmation of the absolute configuration. The calculations would also reveal the preferred conformation of the methoxy group relative to the benzene ring, which can exist in either coplanar or twisted arrangements depending on electronic and steric factors. The computational results would complement experimental crystallographic data when available and provide predictive information for understanding chemical reactivity patterns.
Properties
IUPAC Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(13-11(14)7-12)9-5-3-4-6-10(9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULKALPYHHSNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406948 | |
| Record name | 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40023-06-1 | |
| Record name | 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide typically involves the reaction of 2-methoxyphenyl ethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction Reactions: The acetamide moiety can be reduced to form amine derivatives.
Common reagents used in these reactions include sodium hydride for deprotonation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally analogous chloroacetamides, focusing on synthesis, physicochemical properties, and biological activity.
Substituted Phenyl Ethyl Acetamides
Key Observations :
- Electron-withdrawing groups (e.g., 4-F) enhance electrophilicity of the chloroacetyl group, improving reactivity in substitution reactions.
Heterocyclic Derivatives
Key Observations :
- Heterocyclic derivatives exhibit enhanced biological activity due to improved target binding (e.g., thiadiazole derivatives inhibit cancer cell proliferation) .
- The target compound’s lack of a heterocyclic core limits direct bioactivity but makes it a flexible precursor for bioactive macrocycles .
Peptide Stapling Agents
Key Observations :
Physicochemical and Pharmacokinetic Insights
Biological Activity
2-Chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide is an organic compound recognized for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound features a chloro group, an acetamide moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and interactions within biological systems.
- Molecular Formula : C12H14ClN O2
- Molecular Weight : Approximately 227.69 g/mol
The structure includes a chloro group that facilitates covalent bonding with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or disruption of cellular processes. The methoxyphenyl group enhances hydrophobic interactions, increasing binding affinity to proteins.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The chloro group can form covalent bonds with enzymes, inhibiting their activity.
- Protein Binding : The methoxyphenyl group interacts with hydrophobic pockets in proteins, influencing various cellular pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness has been evaluated against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These results suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further therapeutic development.
Anti-inflammatory Properties
In addition to its antimicrobial effects, studies have indicated potential anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A high-throughput screening of synthesized compounds including this compound demonstrated its ability to inhibit growth in various bacterial strains with MIC values consistently below 20 µM in multiple tests .
- Mechanistic Studies : Research involving enzyme assays has shown that the compound can inhibit key enzymes associated with bacterial cell wall synthesis, leading to increased susceptibility of bacteria to other antibiotics.
- Therapeutic Potential : Ongoing studies are exploring the compound's role as a therapeutic agent for diseases where inflammation plays a critical role, such as arthritis and certain cancers.
Applications in Industry
The compound is not only valuable in research but also has applications in pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various organic compounds and is being investigated for its potential use in developing new materials.
Q & A
Q. What are the established synthetic routes for 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide?
A common method involves nucleophilic substitution reactions. For example, chloroacetamide derivatives can be synthesized by reacting 2-chloroacetamide with a substituted phenethylamine in the presence of a weak base (e.g., K₂CO₃) and acetonitrile as a solvent. Reaction progress is monitored via TLC, followed by filtration, solvent evaporation, and purification . Modifications to the substituents on the phenyl ring or ethyl chain may require tailored reagents or reaction times.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm the methylene (-CH₂Cl) and methoxy (-OCH₃) groups.
- FTIR to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches.
- Single-crystal XRD for definitive structural elucidation, particularly to resolve stereochemistry .
Q. How do structural analogs of this compound differ in activity?
Structurally related compounds, such as 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide (hydroxyl substitution) or 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (fluorine substitution), exhibit variations in bioactivity due to electronic effects (e.g., electron-withdrawing groups enhance electrophilicity) or steric hindrance. Comparative SAR studies require systematic substitution at the phenyl or ethyl positions .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale synthesis?
- Continuous flow reactors improve scalability and reduce side reactions by maintaining precise temperature and mixing conditions .
- Catalyst screening : Weak bases (e.g., NaHCO₃) or phase-transfer catalysts may enhance reactivity.
- Solvent optimization : Polar aprotic solvents like DMF or THF can stabilize intermediates, but acetonitrile is preferred for minimal byproduct formation .
Q. What advanced analytical methods resolve conflicting spectral data?
- LC-MS hyphenation : Combines separation (HPLC) with mass detection to confirm molecular ions (e.g., m/z 227.046 for C₁₁H₁₃ClNO₂) and detect impurities .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions, such as aromatic protons or chiral centers .
- DFT calculations : Predict vibrational frequencies or chemical shifts to validate experimental IR/NMR data .
Q. How can computational modeling predict biological targets for this compound?
Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with proteins like COVID-19 main protease (PDB: 6LU7) or herbicide targets (e.g., acetolactate synthase). Key steps:
Prepare the ligand (optimize geometry via Gaussian).
Define the protein binding pocket.
Score binding affinities (ΔG) and validate with MD simulations .
Q. What in vitro assays are suitable for evaluating herbicidal or cytotoxic activity?
Q. How are degradation pathways studied for environmental risk assessment?
- Metabolite identification : Use HPLC-ESI-MS/MS to detect ethanesulfonic acid (ESA) or oxanilic acid (OXA) degradates.
- Soil/water half-life studies : Monitor under controlled pH and UV conditions, with solid-phase extraction (SPE) for analyte isolation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
